molecular formula C6H16Cl2N2Zn B8771305 Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc(II)

Cat. No. B8771305
M. Wt: 252.5 g/mol
InChI Key: WEHCCWCYFYMBQX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202633B2

Procedure details

Under nitrogen atmosphere, 6.32 g of 3-bromopyridine was dissolved in 400 ml of dehydrated toluene. The solution was cooled at −78° C. and 17 ml of 2.6M normal-butyllithium was dropped. After 0.5 hours, 12.6 g of zinc chloride tetramethylethylenediamine, and 200 ml of dehydrated THF were added. The solution was heated to room temperature, 10.63 g of 2,6-dibromopyridine and 0.6 g of Pd(PPh3)4 were added, and the solution was stirred for 24 hours. The reaction liquid was washed by an ammonium chloride aqueous solution, and the organic layer was concentrated in an evaporator. The concentrates were purified by column chromatography, and thus 4.2 g of 6-bromo-2,3′-bipyridine was obtained.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Li])CCC.C1COCC1.Br[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Br:25])[N:20]=1>C1(C)C=CC=CC=1.CN(C)CCN(C)C.[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:25][C:21]1[N:20]=[C:19]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:24]=[CH:23][CH:22]=1 |f:5.6.7.8,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10.63 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
0.6 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
12.6 g
Type
catalyst
Smiles
CN(CCN(C)C)C.[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed by an ammonium chloride aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in an evaporator
CUSTOM
Type
CUSTOM
Details
The concentrates were purified by column chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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